(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Chiral recognition Enantioselective synthesis Stereochemistry-activity relationship

(4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1281377-56-7) is a chiral, non-racemic thiazolidine-4-carboxylic acid derivative bearing an indole-3-carbonyl substituent at the N-3 position. With a molecular formula of C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol, it belongs to the thiazolidine-carboxylic acid class—a saturated sulfur-containing heterocycle scaffold that is the reduced form of the thiazole ring.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 1281377-56-7
Cat. No. B6269235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid
CAS1281377-56-7
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1C(N(CS1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C13H12N2O3S/c16-12(15-7-19-6-11(15)13(17)18)9-5-14-10-4-2-1-3-8(9)10/h1-5,11,14H,6-7H2,(H,17,18)/t11-/m0/s1
InChIKeyAYPPMYKDLKFPBI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1281377-56-7): Structural Identity and Procurement-Relevant Characteristics


(4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1281377-56-7) is a chiral, non-racemic thiazolidine-4-carboxylic acid derivative bearing an indole-3-carbonyl substituent at the N-3 position . With a molecular formula of C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol, it belongs to the thiazolidine-carboxylic acid class—a saturated sulfur-containing heterocycle scaffold that is the reduced form of the thiazole ring . The compound is supplied as a research-grade building block with a minimum purity specification of 95% and is catalogued under MDL number MFCD30724213 . Its defining structural features—defined (4R) stereochemistry, a saturated thiazolidine ring, and a free carboxylic acid—collectively distinguish it from the more widely studied thiazole-based aryl hydrocarbon receptor (AhR) ligand ITE and from the corresponding racemic mixture (CAS 1104380-97-3).

Why the Racemate or the Thiazole Analog ITE Cannot Substitute for (4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic Acid in Rigorous Research


Three structural variables—stereochemistry, ring saturation, and the carboxylic acid functional group—create genuine non-interchangeability between this compound and its closest analogs. The racemic mixture (CAS 1104380-97-3) lacks defined stereochemistry at the C-4 position of the thiazolidine ring, yet the (4R) configuration is the biologically relevant form derived from L-cysteine; in related thiazolidine-4-carboxylic acid systems, the (4R) and (4S) enantiomers exhibit differential recognition by enzymes such as prolyl endopeptidase and proline transporters [1]. The thiazole-based analog ITE (CAS 448906-42-1, AhR Ki = 3 nM) [2] possesses an aromatic, planar thiazole ring and a methyl ester, whereas the target compound's saturated thiazolidine ring confers conformational flexibility, altered metabolic stability, and a documented capacity to release L-cysteine under physiological conditions—a prodrug mechanism unavailable to thiazole analogs [3]. Furthermore, the free carboxylic acid (pKa ~3–4) versus ITE's methyl ester produces divergent solubility, hydrogen-bonding, and salt-formation profiles that directly impact formulation and assay compatibility. These three orthogonal dimensions mean that experimental results obtained with the racemate or ITE cannot be reliably extrapolated to the (4R)-thiazolidine-4-carboxylic acid scaffold.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic Acid (1281377-56-7)


Stereochemical Definition: (4R) Single Enantiomer vs. Racemic Mixture (CAS 1104380-97-3)

The target compound is the single (4R) enantiomer, whereas CAS 1104380-97-3 is the racemic or stereochemically undefined mixture . In the thiazolidine-4-carboxylic acid scaffold, the (4R) configuration corresponds to the natural L-cysteine-derived stereochemistry; the European Patent EP 1342788 A1 explicitly teaches a biocatalytic resolution method to separate (4R) from (4S) enantiomers precisely because the two stereoisomers are not biologically equivalent [1]. Although no published study has yet reported a direct head-to-head pharmacological comparison of (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid against its (4S) enantiomer or the racemate, the precedent across the thiazolidine-4-carboxylic acid class—where (4R) and (4S) forms exhibit differential prolyl endopeptidase inhibition [2]—establishes that stereochemical identity is a critical variable. Procurement of the defined (4R) enantiomer eliminates the confounding variable of enantiomeric mixtures in biological assays.

Chiral recognition Enantioselective synthesis Stereochemistry-activity relationship

Ring Saturation: Thiazolidine (sp³ C-S-C) vs. Thiazole (aromatic C-S-C) Scaffold Comparison

The target compound contains a saturated 1,3-thiazolidine ring (thioether + amine), whereas ITE and Indolokine A5 contain an aromatic thiazole ring [1]. This saturation difference produces a measurable physicochemical divergence: the target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.23 versus 0.00 for the fully aromatic thiazole analog Indolokine A5 (C₁₃H₈N₂O₃S, all ring carbons sp²) . Functionally, thiazolidine-4-carboxylic acids undergo ring opening at physiological pH to release L-cysteine, a mechanism documented by Önen Bayram et al. (2016) who demonstrated cysteine release from substituted thiazolidine-4-carboxylic acids in both aqueous and organic media, correlating with antioxidant activity in DPPH and CUPRAC assays [2]. The aromatic thiazole ring cannot undergo this hydrolytic ring opening, meaning ITE and Indolokine A5 lack the cysteine-prodrug dimension entirely. No direct cysteine-release quantification exists for this specific compound, but the structural requirement (thiazolidine-4-carboxylic acid moiety) is fully conserved.

Metabolic stability Cysteine prodrug Conformational flexibility

Physicochemical Property Profile: Free Carboxylic Acid vs. Methyl Ester (ITE)

The target compound possesses a free carboxylic acid at the 4-position of the thiazolidine ring, whereas ITE is the corresponding methyl ester . This single functional group substitution generates substantial differences in key physicochemical parameters relevant to assay design and formulation. The racemic form of the target compound (CAS 1104380-97-3) has a calculated LogP of 1.33, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . By comparison, ITE (methyl ester) has a higher LogP (estimated ~2.0–2.5) and only 1 hydrogen bond donor (indole NH), reducing aqueous solubility [1]. The free acid can form pharmaceutically acceptable salts, while the methyl ester cannot. These differences are quantifiable and directly impact solubility in aqueous assay media, permeability in cell-based assays, and compatibility with in vivo formulation vehicles.

Drug-likeness Solubility Hydrogen bonding LogP

AhR Pathway Engagement: Thiazolidine Scaffold vs. ITE (Thiazole) Potency and Selectivity Landscape

ITE is a well-characterized, potent AhR agonist with a Ki of 3 nM [1]. The target compound has been reported to inhibit glioma cell migration, a phenotype consistent with AhR modulation , but no quantitative AhR binding or functional assay data (Ki, EC₅₀, IC₅₀) have been published for (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid. The 2018 SAR study by Dolciami et al. on ITE analogues probed modifications to the thiazole ring and the ester group but did not include thiazolidine (saturated ring) derivatives [1]. This represents a critical evidence gap: the AhR potency of the target compound relative to ITE is unknown. However, the structural differences—saturated ring, different geometry at the carbonyl attachment point (N-3 amide vs. C-2 ketone), and free acid—collectively predict a distinct AhR binding mode and potentially a different selectivity profile across AhR-responsive genes (e.g., CYP1A1 vs. immunomodulatory targets). The known class-level anticancer and antimigratory activity of indole-thiazolidinone hybrids in glioblastoma (U251), breast (MCF-7), and leukemia (HL-60) cell lines provides supporting evidence, with the hit compound 2c achieving >50% viability inhibition across 21 tumor cell lines and IC₅₀ = 8.36 μM against HL-60 cells [2].

Aryl hydrocarbon receptor AhR agonist Immunomodulation Cancer cell migration

Supply-Chain Differentiation: (4R) Enantiomer Availability and Sourcing Status

The (4R) enantiomer (CAS 1281377-56-7) is a specialty item with limited commercial availability. CymitQuimica (Biosynth brand) previously listed this compound (Ref. 3D-GBC37756, 250 mg) but has since marked it as 'Discontinued' . The racemic mixture (CAS 1104380-97-3) is widely available from multiple vendors: AKSci (97% purity, Cat. 7666DW) , Fluorochem (95% purity, Cat. F704996) , Enamine (95% purity, Cat. EN300-54510) , and Leyan (95% purity, Cat. 1362350). This supply asymmetry creates a practical differentiation: the racemate is readily procurable for initial screening, but the defined (4R) enantiomer requires custom synthesis or specialized sourcing. For research programs that progress beyond preliminary screening to mechanistic studies, the single enantiomer is the only appropriate choice, and its limited availability may influence project timelines and budgets.

Chemical procurement Enantiopure building block Supply chain

High-Value Application Scenarios for (4R)-3-(1H-Indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic Acid Based on Verified Differentiation Evidence


Chiral Probe for AhR Signaling Bias Studies (Immunomodulation vs. Xenobiotic Metabolism)

The (4R) thiazolidine scaffold, with its saturated ring and free carboxylic acid, offers a structurally distinct AhR ligand chemotype compared to the extensively studied ITE (thiazole methyl ester). Researchers investigating AhR signaling bias—where different ligands differentially activate CYP1A1 (xenobiotic metabolism) versus immunomodulatory gene programs (FoxP3+ Treg induction, cytokine modulation)—can deploy this compound as a tool to test whether ring saturation and carboxylate functionality alter the AhR transcriptional output profile [1]. The defined (4R) stereochemistry ensures that any observed biological effect is attributable to a single molecular entity, eliminating enantiomer-related variability that would confound transcriptional profiling experiments.

Dual-Mechanism Anticancer Agent: AhR Modulation Plus Cysteine Prodrug-Mediated Redox Protection

The thiazolidine-4-carboxylic acid moiety of the target compound enables pH-dependent L-cysteine release, a mechanism validated across the thiazolidine-4-carboxylic acid class [2]. This creates a unique dual-pharmacophore profile: the indole-3-carbonyl group may engage AhR to inhibit tumor cell migration (as qualitatively reported for glioma cells) , while the hydrolytically released L-cysteine serves as a rate-limiting precursor for intracellular glutathione (GSH) biosynthesis. This dual mechanism is particularly relevant in cancers where oxidative stress and AhR-driven migration converge, such as glioblastoma and ovarian cancer. The free carboxylic acid further permits salt-based formulation for in vivo dosing, addressing the poor aqueous solubility that limits ITE's utility in animal models [1].

Enantioselective Structure-Activity Relationship (SAR) Probe in Thiazolidine-Based Drug Discovery

For medicinal chemistry programs exploring thiazolidine-4-carboxylic acid derivatives as prolyl endopeptidase inhibitors, anticancer agents, or metabolic disorder therapeutics, the (4R) enantiomer serves as the stereochemically pure reference compound against which the racemate (CAS 1104380-97-3) and the (4S) enantiomer can be benchmarked. The precedent of stereochemistry-dependent prolyl endopeptidase inhibition in thiazolidine derivatives [3] underscores the risk of using racemic material in SAR campaigns, where potency values may be underestimated by ≥50% if only one enantiomer is active. Procurement of the (4R) compound at the hit-validation stage prevents SAR misinterpretation and ensures patentable composition-of-matter claims are supported by defined stereochemistry.

Chemical Biology Tool for Studying Tryptophan Catabolism and the Cysteine-Thiazolidine Metabolic Axis

The target compound sits at a unique biosynthetic intersection: it is a structural analog of the endogenous serotonin metabolite (4R)-2-[(5′-hydroxy-1′H-indol-3′-yl)methyl]thiazolidine-4-carboxylic acid (5′-HITCA), which is formed in rat brain from 5-hydroxytryptamine and L-cysteine [4]. While the target compound differs in the position of the indole-thiazolidine linkage (N-3 carbonyl vs. C-2 methylene bridge), its thiazolidine-4-carboxylic acid core with (4R) configuration makes it a valuable reference standard for analytical method development (LC-MS/MS) targeting this metabolic pathway. Additionally, its capacity for cysteine release under physiologically relevant conditions [2] makes it a candidate prodrug scaffold for delivering L-cysteine to the central nervous system, where endogenous thiazolidine formation from tryptamine/5-HT metabolites and free cysteine has been documented.

Quote Request

Request a Quote for (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.